molecular formula C9H12N2O4S B13015106 N-Methyl-2-(4-sulfamoylphenoxy)acetamide

N-Methyl-2-(4-sulfamoylphenoxy)acetamide

Cat. No.: B13015106
M. Wt: 244.27 g/mol
InChI Key: OWAIQBJORAIQKG-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is a chemical compound with the molecular formula C9H12N2O4S. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a sulfamoyl group attached to a phenoxyacetamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-sulfamoylphenoxy)acetamide typically involves the reaction of 4-sulfamoylphenol with N-methyl-2-chloroacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-sulfamoylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-2-(4-sulfamoylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-sulfamoylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-trimethylsilylacetamide: Used as a derivatizing agent in gas chromatography.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.

Uniqueness

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Biological Activity

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and various therapeutic potentials supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-sulfamoylphenol with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound features a sulfonamide moiety, which is known for its broad pharmacological applications, including antibacterial, anti-inflammatory, and anti-cancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. In particular, derivatives were shown to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells, with some compounds exhibiting selectivity ratios favoring cancer cells over normal cells .

Table 1: Anti-Proliferative Activity of Related Sulfonamide Derivatives

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMCF-73.9217.5
4hMCF-10A6.31N/A

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in many tumors . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For example, compound 4e was found to induce apoptosis significantly in MDA-MB-231 cells, as evidenced by increased annexin V-FITC positivity .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that related sulfonamide compounds have been effective against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The inhibition rates at concentrations around 50 μg/mL have shown promising results, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gK. pneumoniae79.46
4hS. aureus68.30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets. The presence of the sulfonamide group is critical for its antibacterial and anticancer activities, while modifications in the phenoxy group can influence potency and selectivity against various targets .

Case Studies

Recent case studies have focused on the development of novel acetamide-sulfonamide scaffolds that leverage the beneficial properties of both classes of compounds. For instance, conjugates formed from non-steroidal anti-inflammatory drugs (NSAIDs) and sulfa drugs have shown enhanced urease inhibition and reduced side effects compared to their parent compounds . These findings underscore the potential for further development of this compound as a multi-target therapeutic agent.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

N-methyl-2-(4-sulfamoylphenoxy)acetamide

InChI

InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

OWAIQBJORAIQKG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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